Doxorubicinone-d3
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Overview
Description
Doxorubicinone-d3 is a deuterated form of doxorubicinone, an aglycone derivative of the widely used anthracycline antibiotic doxorubicin. Doxorubicin is known for its potent anticancer properties and is used in the treatment of various malignancies, including solid tumors and hematological cancers . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of doxorubicin and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of doxorubicinone-d3 involves the incorporation of deuterium atoms into the doxorubicinone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reduction of doxorubicinone using deuterated reducing agents such as deuterated sodium borohydride (NaBD4) in deuterated solvents like deuterated methanol (CD3OD) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to isolate the deuterated compound from any non-deuterated impurities .
Chemical Reactions Analysis
Types of Reactions
Doxorubicinone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, alcohols, and substituted this compound compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Doxorubicinone-d3 has a wide range of applications in scientific research:
Mechanism of Action
Doxorubicinone-d3 exerts its effects through several mechanisms:
DNA Intercalation: The compound intercalates into DNA, disrupting the function of topoisomerase II and inhibiting DNA replication and transcription.
Free Radical Formation: It generates reactive oxygen species (ROS) that cause oxidative damage to cellular components, leading to apoptosis.
Apoptosis Induction: The compound activates various signaling pathways, including the Bcl-2/Bax pathway, leading to programmed cell death.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: The parent compound, widely used in cancer treatment.
Daunorubicin: Another anthracycline antibiotic with similar anticancer properties.
Uniqueness of Doxorubicinone-d3
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can enhance the stability of the compound and allow for more precise tracking in metabolic studies using mass spectrometry and NMR spectroscopy .
Properties
Molecular Formula |
C21H18O9 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-(trideuteriomethoxy)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1/i1D3 |
InChI Key |
IBZGBXXTIGCACK-KUBNPYHXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O |
Origin of Product |
United States |
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